molecular formula C15H22O B14400958 6-Methyl-5-(3-methylphenyl)heptan-2-one CAS No. 88134-23-0

6-Methyl-5-(3-methylphenyl)heptan-2-one

Cat. No.: B14400958
CAS No.: 88134-23-0
M. Wt: 218.33 g/mol
InChI Key: QXLOPTJHHYNTTF-UHFFFAOYSA-N
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Description

6-Methyl-5-(3-methylphenyl)heptan-2-one is an organic compound with the molecular formula C15H22O It is a ketone with a unique structure that includes a heptane backbone substituted with methyl groups and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(3-methylphenyl)heptan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(3-methylphenyl)heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

6-Methyl-5-(3-methylphenyl)heptan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 6-Methyl-5-(3-methylphenyl)heptan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The aromatic ring may also participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-5-hepten-2-one: A structurally similar compound with a heptene backbone.

    6-Methyl-5-hepten-2-ol: The alcohol derivative of 6-Methyl-5-hepten-2-one.

    3-Methyl-2-phenylbutan-2-one: Another ketone with a similar aromatic substitution pattern.

Uniqueness

6-Methyl-5-(3-methylphenyl)heptan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a heptane backbone with a phenyl ring and multiple methyl groups makes it a versatile compound for various applications.

Properties

CAS No.

88134-23-0

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

6-methyl-5-(3-methylphenyl)heptan-2-one

InChI

InChI=1S/C15H22O/c1-11(2)15(9-8-13(4)16)14-7-5-6-12(3)10-14/h5-7,10-11,15H,8-9H2,1-4H3

InChI Key

QXLOPTJHHYNTTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CCC(=O)C)C(C)C

Origin of Product

United States

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